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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vosilasarm (also

known as RAD140 or EP0062) in preclinical patient-derived xenograft (PDX) models of breast

cancer. The included protocols are based on published studies and are intended to guide

researchers in designing and executing experiments to evaluate the efficacy and mechanism of

action of Vosilasarm.

Introduction to Vosilasarm and PDX Models
Vosilasarm is an orally bioavailable, nonsteroidal selective androgen receptor modulator

(SARM).[1][2] It functions as an agonist at the androgen receptor (AR) in certain tissues, such

as breast cancer, leading to the suppression of tumor growth.[1][3] Vosilasarm is under

investigation for the treatment of AR-positive (AR+), estrogen receptor-positive (ER+), and

HER2-negative (HER2-) breast cancer.[4][5]

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a

patient directly into an immunodeficient mouse.[6][7] These models are considered highly

clinically relevant as they retain the histological and genetic characteristics of the original tumor,

including its heterogeneity.[8][9] This makes them a powerful tool for preclinical drug

evaluation.[3] Preclinical studies have demonstrated that Vosilasarm effectively suppresses

the growth of AR+/ER+/HER2- breast cancer PDX models.[3]
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Mechanism of Action in AR+/ER+ Breast Cancer
In AR+/ER+ breast cancer, Vosilasarm binds to and activates the androgen receptor. This

activation is believed to inhibit tumor growth through a distinct mechanism of action that

includes the suppression of the estrogen receptor (ER) pathway.[4] A key part of this

mechanism is the AR-mediated repression of the ESR1 gene, which codes for ERα.[4] By

downregulating ER signaling, Vosilasarm can inhibit the proliferation of breast cancer cells that

are dependent on this pathway.

Vosilasarm
(RAD140)

Androgen Receptor
(AR)

 Binds & Activates

Androgen Response
Element (ARE)

 Binds to

ESR1 Gene
 Represses

AR Target Genes
(e.g., Tumor Suppressors)

 Upregulates

Estrogen Receptor α
(ERα)

 Encodes
ER Signaling Pathway Mediates

Cell Proliferation

 Promotes

Inhibits

Click to download full resolution via product page

Caption: Vosilasarm Signaling Pathway in AR+/ER+ Breast Cancer

Quantitative Data from Preclinical PDX Studies
The efficacy of Vosilasarm, both as a monotherapy and in combination, has been evaluated in

various AR+/ER+ breast cancer PDX models. The following tables summarize the key

quantitative findings from these studies.

Table 1: Vosilasarm Monotherapy in AR+/ER+ Breast Cancer PDX Models
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PDX Model
Vosilasarm
(RAD140)
Dose

Treatment
Duration

Outcome Reference

Hormone-

independent,

ESR1 D538G

mutant

3 mg/kg, twice

daily (oral)
Not Specified

80% Tumor

Growth Inhibition

(TGI)

[8]

AR/ER+ PDX

(unspecified)

10 mg/kg/day

(oral)
28 days

Statistically

significant tumor

growth inhibition

[4]

Table 2: Vosilasarm Combination Therapy in AR/ER+ Breast Cancer PDX Models

PDX Model Treatment Dose
Treatment
Duration

Outcome Reference

AR/ER+ PDX

(HBCx-22)

Vosilasarm +

Palbociclib

Vosilasarm:

10 mg/kg/day

(oral);

Palbociclib:

100

mg/kg/day

(oral)

28 days

Improved

efficacy over

either

monotherapy

[4]

AR/ER+ PDX

(unspecified)

Vosilasarm +

Palbociclib
Not Specified Not Specified

Enhanced

anti-tumor

efficacy

[1]

AR/ER+ PDX

(unspecified)

Vosilasarm +

Everolimus
Not Specified Not Specified

Enhanced

anti-tumor

efficacy

[1]

Experimental Protocols
The following are detailed protocols for the use of Vosilasarm in PDX models, synthesized

from published methodologies.
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Protocol 1: Establishment and Propagation of Breast
Cancer PDX Models
This protocol describes the general procedure for implanting patient tumor tissue into

immunodeficient mice and the subsequent passaging of the established xenograft.

Materials:

Fresh patient breast tumor tissue, collected under sterile conditions

Immunodeficient mice (e.g., female NCr nude or NSG mice, 6-8 weeks old)

1.7 mg, 60-day slow-release estradiol pellets

Sterile surgical instruments (scalpels, forceps, scissors)

Phosphate-buffered saline (PBS) or RPMI-1640 medium

Matrigel® (optional)

Anesthetic (e.g., isoflurane or ketamine/xylazine)

Skin adhesive or sutures

Procedure:

Estradiol Supplementation: For ER+ models, subcutaneously implant an estradiol pellet into

the flank of each mouse 24-48 hours prior to tumor implantation.

Tumor Tissue Preparation:

In a sterile biosafety cabinet, wash the fresh patient tumor tissue in cold PBS or RPMI-

1640 medium.

Remove any non-tumor tissue.

Mince the tumor tissue into small fragments of approximately 2-3 mm³.
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Surgical Implantation:

Anesthetize the mouse.

Make a small incision on the flank or in the mammary fat pad.

Using forceps, create a subcutaneous pocket.

(Optional) Mix the tumor fragment with Matrigel® to improve engraftment.

Implant one tumor fragment into the subcutaneous pocket.

Close the incision with skin adhesive or sutures.

Monitoring:

Monitor the mice for tumor growth by caliper measurement twice weekly.

Calculate tumor volume using the formula: (Length x Width²) / 2.

Passaging:

When a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse.

Aseptically resect the tumor and prepare fragments for implantation into new host mice as

described in step 2.

Protocol 2: In Vivo Efficacy Study of Vosilasarm in PDX
Models
This protocol outlines the procedure for evaluating the anti-tumor activity of Vosilasarm in mice

bearing established PDX tumors.

Materials:

Mice with established PDX tumors (tumor volume 150-250 mm³)

Vosilasarm (RAD140)
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Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Dosing cannulas (oral gavage needles)

Calipers for tumor measurement

Procedure:

Randomization: Once tumors reach the desired volume range (150-250 mm³), randomize the

mice into treatment and control groups (n=8-10 mice per group).

Drug Preparation: Prepare a suspension of Vosilasarm in the vehicle at the desired

concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution where 0.2 mL

contains 0.2 mg of Vosilasarm).

Dosing Administration:

Administer Vosilasarm to the treatment group via oral gavage daily at the specified dose

(e.g., 10 mg/kg).

Administer an equivalent volume of the vehicle to the control group.

Tumor Growth Monitoring:

Measure tumor volumes with calipers twice weekly for the duration of the study (e.g., 28

days).

Monitor animal body weight and overall health.

Data Analysis:

Calculate the average tumor volume for each group at each time point.

Determine the percent tumor growth inhibition (% TGI) at the end of the study.

Perform statistical analysis to compare the treatment group to the control group.
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Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested for

analysis of biomarkers (e.g., AR, ERα, Ki67) by IHC, Western blot, or qPCR.
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Caption: Experimental Workflow for Vosilasarm Efficacy Testing in PDX Models

Protocol 3: Immunohistochemistry (IHC) for Androgen
Receptor
This protocol provides a general guideline for performing IHC to detect AR expression in PDX

tumor tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm)

Primary antibody: anti-Androgen Receptor antibody

Secondary antibody and detection system (e.g., HRP-conjugated)

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Hematoxylin counterstain

Microscope

Procedure:

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

Primary Antibody Incubation: Incubate the slides with the primary anti-AR antibody at the

optimized dilution and duration.

Secondary Antibody and Detection: Apply the secondary antibody followed by the detection

reagent as per the manufacturer's instructions.

Counterstaining: Counterstain the slides with hematoxylin.
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Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

Analysis: Examine the slides under a microscope. AR-positive cells will show nuclear

staining. Quantify the percentage of positive cells and the staining intensity. A tumor is

typically considered AR+ if ≥10% of tumor cell nuclei show positive staining.[10]

Conclusion
Vosilasarm has demonstrated significant preclinical anti-tumor activity in AR+/ER+ breast

cancer PDX models. The provided application notes and protocols offer a framework for

researchers to further investigate the therapeutic potential of Vosilasarm and to explore its

mechanism of action in clinically relevant settings. The use of well-characterized PDX models

will be crucial in identifying patient populations most likely to benefit from this targeted therapy

and in guiding its future clinical development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://aacrjournals.org/clincancerres/article/23/24/7608/79963/Selective-Androgen-Receptor-Modulator-RAD140
https://pubmed.ncbi.nlm.nih.gov/28974548/
https://pubmed.ncbi.nlm.nih.gov/28974548/
https://pubmed.ncbi.nlm.nih.gov/28974548/
https://www.biorxiv.org/content/10.1101/2025.05.05.652263v1.full-text
https://www.benchchem.com/product/b611295#vosilasarm-use-in-patient-derived-xenograft-pdx-models
https://www.benchchem.com/product/b611295#vosilasarm-use-in-patient-derived-xenograft-pdx-models
https://www.benchchem.com/product/b611295#vosilasarm-use-in-patient-derived-xenograft-pdx-models
https://www.benchchem.com/product/b611295#vosilasarm-use-in-patient-derived-xenograft-pdx-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611295?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

